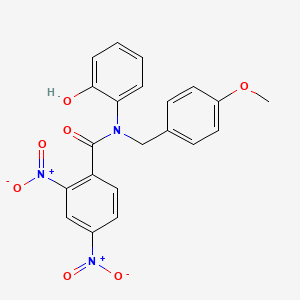
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide, commonly known as HMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of HMB is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer development. HMB has also been found to activate the AMPK signaling pathway, which is involved in energy regulation and metabolism.
Biochemical and Physiological Effects:
HMB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. Additionally, HMB has been found to improve insulin sensitivity, increase energy expenditure, and reduce body fat.
実験室実験の利点と制限
One of the advantages of using HMB in lab experiments is its versatility. It can be used to study a wide range of biological processes, making it a valuable tool for researchers. Additionally, HMB is relatively easy to synthesize and is readily available. However, there are some limitations to using HMB in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, HMB has not been extensively studied in humans, so its safety and efficacy are not well established.
将来の方向性
There are many potential future directions for research involving HMB. One area of interest is its potential as a cancer treatment. HMB has been shown to inhibit the growth of cancer cells, and further research could explore its effectiveness as a cancer therapy. Additionally, HMB could be studied further as a potential treatment for inflammation and oxidative stress-related diseases. Finally, more research is needed to establish the safety and efficacy of HMB in humans, which could pave the way for its use as a therapeutic agent.
合成法
The synthesis of HMB involves a multi-step process that requires specialized equipment and expertise. The first step involves the conversion of 2-nitrophenol to 2-hydroxyacetophenone, which is then reacted with 4-methoxybenzyl bromide to form the intermediate compound. This intermediate is then reacted with 2,4-dinitrobenzoyl chloride to form the final product, HMB.
科学的研究の応用
HMB has been used in a variety of scientific research studies, including those focused on cancer, inflammation, and oxidative stress. In cancer research, HMB has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation and oxidative stress are also areas of interest, as HMB has been shown to reduce inflammation and protect against oxidative damage.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c1-31-16-9-6-14(7-10-16)13-22(18-4-2-3-5-20(18)25)21(26)17-11-8-15(23(27)28)12-19(17)24(29)30/h2-12,25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLBAWUXCXIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![methyl (2S*,4R*)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B5907233.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5907247.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5907248.png)
![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide](/img/structure/B5907252.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B5907255.png)

![ethyl 4-[({[2-chloro-5-(methylthio)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5907271.png)
![isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5907275.png)
![N-[4-(aminocarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B5907284.png)
![N-3-pyridinyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B5907289.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5907293.png)
![5-amino-7-(3-chlorophenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B5907311.png)